Product packaging for 1-Azido-2-(methoxymethyl)benzene(Cat. No.:)

1-Azido-2-(methoxymethyl)benzene

Cat. No.: B12315323
M. Wt: 163.18 g/mol
InChI Key: YYDIYRVKWRUQAD-UHFFFAOYSA-N
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Description

1-Azido-2-(methoxymethyl)benzene is an organic azide compound with the molecular formula C 8 H 9 N 3 O and a molecular weight of 163.18 g/mol . Its structure features an azide (N 3 ) functional group attached to a benzene ring that is also substituted with a methoxymethyl group at the ortho position. Organic azides like this are highly valued in organic synthesis as versatile building blocks for the construction of nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry and materials science . The azido group is a key participant in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," which is widely used for the efficient and selective formation of 1,2,3-triazoles . Furthermore, under thermal or catalytic conditions, aromatic azides can serve as precursors to nitrene intermediates, which can undergo subsequent C–H amination or insertion reactions to form more complex nitrogen-based structures . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B12315323 1-Azido-2-(methoxymethyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-azido-2-(methoxymethyl)benzene

InChI

InChI=1S/C8H9N3O/c1-12-6-7-4-2-3-5-8(7)10-11-9/h2-5H,6H2,1H3

InChI Key

YYDIYRVKWRUQAD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1N=[N+]=[N-]

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Azido 2 Methoxymethyl Benzene

1,3-Dipolar Cycloaddition Reactions

The azide (B81097) group in 1-Azido-2-(methoxymethyl)benzene (B6270671) allows it to function as a 1,3-dipole in cycloaddition reactions. wikipedia.org This type of reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkyne or alkene, to form a five-membered ring. wikipedia.org The Huisgen 1,3-dipolar cycloaddition, specifically between an organic azide and an alkyne, is a well-established method for the synthesis of 1,2,3-triazoles. wikipedia.orgyoutube.com These reactions can be performed under thermal conditions, but often require high activation energy and may result in a mixture of regioisomers. researchgate.net To overcome these limitations, metal catalysts are frequently employed to enhance reaction rates and control regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. researchgate.netrsc.org This reaction provides a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov

The CuAAC reaction involving this compound and a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netnih.gov This high degree of regioselectivity is a key advantage of the copper-catalyzed process over the uncatalyzed thermal cycloaddition, which often produces a mixture of 1,4- and 1,5-isomers. researchgate.net The formation of the 1,4-isomer is a direct consequence of the reaction mechanism, where the copper acetylide intermediate directs the cycloaddition pathway.

The currently accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide species as a key intermediate. nih.gov The reaction is understood to proceed through several steps:

Formation of Copper Acetylide: In the presence of a copper(I) source, a terminal alkyne is deprotonated to form a copper acetylide. This step is crucial for activating the alkyne. nih.gov

Coordination of the Azide: The organic azide, in this case, this compound, coordinates to the copper acetylide complex. nih.gov The formation of this ternary complex is considered a rate-determining step. nih.gov

Cycloaddition: The cycloaddition occurs within this coordination sphere, leading to the formation of a six-membered copper-containing intermediate.

Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction and subsequent protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. scispace.com

The efficiency of the CuAAC reaction can be influenced by various factors, including the nature of the copper catalyst, the ligands used, and the reaction conditions. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative regioisomer of the 1,2,3-triazole product. researchgate.netchalmers.se This reaction is particularly valuable for synthesizing 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org

In contrast to the copper-catalyzed reaction, the RuAAC of this compound with terminal alkynes selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This distinct regioselectivity arises from a different mechanistic pathway directed by the ruthenium catalyst. nih.gov Ruthenium catalysts, such as [Cp*RuCl] complexes, are highly effective in promoting this transformation. organic-chemistry.orgnih.gov The reaction is tolerant of a wide range of functional groups on both the azide and the alkyne. nih.gov

The mechanism of the RuAAC is proposed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov The key steps are outlined as follows:

Alkyne and Azide Coordination: Both the alkyne and the azide coordinate to the ruthenium(II) center. chalmers.se

Oxidative Coupling: The coordinated reactants undergo oxidative coupling to form a six-membered ruthenacycle. nih.govresearchgate.net In this step, the first carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov This step determines the regioselectivity of the reaction. chalmers.se

Reductive Elimination: The ruthenacycle intermediate then undergoes reductive elimination, which is often the rate-determining step, to form the 1,5-disubstituted 1,2,3-triazole product and regenerate the active ruthenium catalyst. organic-chemistry.orgnih.gov

Computational studies using Density Functional Theory (DFT) support this mechanistic proposal. nih.gov The choice of ruthenium catalyst, particularly those containing the pentamethylcyclopentadienyl (Cp*) ligand, is crucial for achieving high regioselectivity. chalmers.se

Data Tables

Table 1: Comparison of CuAAC and RuAAC Reactions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product 1,4-Disubstituted 1,2,3-Triazoles researchgate.netnih.gov1,5-Disubstituted 1,2,3-Triazoles nih.govorganic-chemistry.org
Key Intermediate Copper Acetylide nih.govSix-membered Ruthenacycle organic-chemistry.orgnih.gov
Mechanism Stepwise, involving coordination and cycloaddition scispace.comOxidative coupling followed by reductive elimination organic-chemistry.orgnih.gov
Catalyst Examples Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) nih.gov[CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, [Cp*RuCl]₄) researchgate.netnih.gov

Thermal Huisgen 1,3-Dipolar Cycloadditions

The thermal Huisgen 1,3-dipolar cycloaddition is a fundamental reaction in organic chemistry for the synthesis of five-membered heterocycles. organic-chemistry.orgnih.gov This reaction involves the concerted interaction of a 1,3-dipole, such as an organic azide, with a dipolarophile, typically an alkyne or alkene. organic-chemistry.orgwikipedia.org In the context of this compound, the azido (B1232118) group acts as the 1,3-dipole, reacting with various alkynes to form 1,2,3-triazole rings.

Formation of Regioisomeric Mixtures of 1,2,3-Triazoles

The thermal cycloaddition of azides with unsymmetrical alkynes generally leads to the formation of a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This lack of regioselectivity is a characteristic feature of the uncatalyzed Huisgen cycloaddition. researchgate.net For instance, the reaction of an azide with an alkyne at elevated temperatures can produce both 1,4- and 1,5-adducts. wikipedia.org In the case of this compound, its reaction with a generic unsymmetrical alkyne (R¹-C≡C-R²) under thermal conditions would be expected to yield a mixture of the corresponding 1,4- and 1,5-regioisomeric triazoles.

The ratio of these regioisomers is influenced by both steric and electronic factors of the substituents on both the azide and the alkyne. organic-chemistry.org However, without specific experimental data for the cycloaddition of this compound with various alkynes, the precise regioselectivity remains uncharacterized.

It is important to distinguish the thermal process from the catalyzed versions of this reaction. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov Conversely, ruthenium-catalyzed reactions can favor the formation of the 1,5-regioisomer. nih.gov

High Activation Barriers and Reaction Conditions

The uncatalyzed Huisgen 1,3-dipolar cycloaddition is known to have a high activation energy, which necessitates elevated temperatures and often long reaction times. wikipedia.orgresearchgate.net Theoretical studies on the cycloaddition of methyl azide and propyne (B1212725) have indicated that the uncatalyzed reaction requires significant activation energy, with calculated values around 18-19 kcal/mol for the formation of both 1,4- and 1,5-regioisomers. researchgate.net These high activation barriers are a direct consequence of the concerted mechanism where bond formation and breaking occur simultaneously. organic-chemistry.orgscispace.com

The reaction conditions for the thermal cycloaddition of this compound with alkynes would likely involve heating the reactants in a suitable solvent for an extended period. A general example of a thermal Huisgen cycloaddition involves reacting an azide and an alkyne at 98°C for 18 hours to obtain a mixture of triazole products. wikipedia.org The specific temperature and reaction time would depend on the reactivity of the chosen alkyne.

The following table provides a hypothetical overview of the expected reaction conditions and outcomes for the thermal cycloaddition of this compound with a generic alkyne, based on the general principles of the Huisgen cycloaddition.

DipolarophileTemperature (°C)Reaction Time (hours)Products
Generic AlkyneHigh (e.g., ~100)Long (e.g., >12)Mixture of 1,4- and 1,5-regioisomeric 1,2,3-triazoles

Cycloadditions with Other Dipolarophiles

Beyond alkynes, this compound can potentially undergo cycloaddition reactions with other types of dipolarophiles, including alkenes and carbonyl compounds. The reactivity in these cases is governed by the electronic nature of the dipolarophile.

Reactions with Alkenes (e.g., Electron-Deficient Alkenes)

The 1,3-dipolar cycloaddition between azides and alkenes is generally less facile than with alkynes. wikipedia.org However, the reactivity can be significantly enhanced when the alkene is electron-deficient. organic-chemistry.org This is explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient alkene is more favorable. organic-chemistry.org

Therefore, this compound would be expected to react more readily with alkenes bearing electron-withdrawing groups, such as acrylates, acrylonitrile, or maleimides, to form triazoline rings. These reactions may still require thermal conditions but are generally more efficient than with unactivated alkenes. The use of strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes has shown that electron-deficient aryl azides can exhibit accelerated reaction rates. nih.gov

Reactions with Carbonyl Compounds

The Huisgen 1,3-dipolar cycloaddition can also occur with carbonyl compounds as dipolarophiles, although this is less common. organic-chemistry.org The reaction of an azide with an aldehyde or ketone would lead to the formation of a five-membered heterocyclic ring containing an oxygen atom in addition to the three nitrogen atoms. However, these reactions often require specific conditions or catalysts to proceed efficiently. There is limited specific information available in the searched results regarding the reaction of this compound with carbonyl compounds.

Intramolecular Cycloadditions

Intramolecular cycloadditions occur when the azide and the dipolarophile are part of the same molecule. These reactions can be highly efficient as the reactive partners are held in close proximity, which can overcome unfavorable activation barriers. nih.gov For an intramolecular cycloaddition to occur with a derivative of this compound, an alkyne, alkene, or other suitable dipolarophile would need to be tethered to the benzene (B151609) ring or the methoxymethyl group.

For example, if an alkyne moiety were introduced into the molecule, an intramolecular [3+2] cycloaddition could lead to the formation of a fused tricyclic system. The feasibility and outcome of such a reaction would depend on the length and flexibility of the tether connecting the azide and the dipolarophile. Intramolecular cycloadditions of benzynes with conjugated enynes and arenynes have been shown to proceed at room temperature to form complex polycyclic aromatic compounds. nih.gov While not a direct reaction of the azide, this illustrates the utility of intramolecular cycloadditions in building molecular complexity.

The reactivity of this compound is dictated by the interplay between the azido group and the methoxymethyl substituent on the benzene ring. The azido group is a versatile functional group known to participate in various transformations, including rearrangements and reactions where it can act as a leaving group or a nucleophile. The ortho-methoxymethyl group can influence these reactions through steric and electronic effects.

Schmidt Rearrangement and Related Transformations.wikipedia.orgchemrxiv.org

The Schmidt reaction is a well-established method for the synthesis of amines or amides from carbonyl compounds and azides under acidic conditions. wikipedia.org While the classical Schmidt reaction involves intermolecular reactions, intramolecular versions have become increasingly important in organic synthesis. wikipedia.orgnih.gov In the context of this compound, an intramolecular Schmidt-type reaction would require the presence of a suitable electrophilic center on a side chain, which is not inherent to the compound itself. However, understanding the fundamental mechanisms of the Schmidt rearrangement provides insight into the potential reactivity of the azido group in this and related molecules.

In the intramolecular Schmidt reaction of an azide with a tethered electrophile, a key intermediate is the aminodiazonium ion. nih.gov The formation of this species is initiated by the nucleophilic attack of the terminal nitrogen of the azide onto the electrophilic center. For instance, in the reaction of an azido-alcohol, the alcohol can be converted into a good leaving group (e.g., a triflate), which is then displaced intramolecularly by the azide to form a spirocyclic aminodiazonium salt. chemrxiv.org

The fate of the aminodiazonium ion is central to the Schmidt rearrangement. This highly unstable intermediate readily undergoes fragmentation, typically involving the loss of dinitrogen (N₂), a thermodynamically very favorable process. This loss of N₂ is a key driving force for the reaction.

Table 1: Key Intermediates in Intramolecular Schmidt-type Reactions

IntermediateDescriptionSubsequent Transformation
Aminodiazonium IonA positively charged species containing a protonated diazonium group attached to a nitrogen atom.Loss of dinitrogen (N₂) to generate a carbocation or a nitrenium-like species.
Spirocyclic Aminodiazonium SaltA specific type of aminodiazonium ion formed in intramolecular reactions, where the azide and the electrophile are part of the same molecule, leading to a spirocyclic structure.Undergoes rearrangement with concomitant loss of N₂. chemrxiv.org

Following the expulsion of dinitrogen from the aminodiazonium intermediate, a rearrangement cascade is initiated. This typically involves a 1,2-shift of an alkyl or aryl group to the electron-deficient nitrogen atom. chemrxiv.org The migratory aptitude of the groups attached to the carbon adjacent to the newly formed electron-deficient center often determines the product distribution.

In the context of a hypothetical intramolecular Schmidt reaction involving a derivative of this compound, the regioselectivity of the 1,2-rearrangement would be influenced by the nature of the migrating groups. The stereochemistry of the starting material can also play a crucial role in controlling the diastereoselectivity of the final product. chemrxiv.org For example, the stereocenter in a chiral alcohol can direct the formation of a specific diastereomer of the resulting heterocyclic product. chemrxiv.org

Thermally Induced Rearrangements of Aryl Azides

Aryl azides, including this compound, are known to undergo thermal decomposition. This process typically proceeds through the formation of a highly reactive nitrene intermediate upon the extrusion of dinitrogen gas. The fate of the resulting aryl nitrene is dependent on the reaction conditions and the nature of the substituents on the aromatic ring.

The ortho-methoxymethyl group in this compound can play a significant role in the subsequent reactions of the in situ generated nitrene. Intramolecular cyclization is a common pathway for ortho-substituted phenylnitrenes. In this case, the nitrene could potentially interact with the methoxymethyl group, although direct C-H insertion into the methyl group or reaction at the benzylic position would lead to different cyclic products. The presence of the ether oxygen might also influence the reaction pathway.

Ring Expansion/Contraction Processes

Ring expansion and contraction reactions are powerful transformations in organic synthesis for accessing various ring systems. In the context of this compound, such processes would likely involve the participation of the azido group in an intramolecular reaction.

For instance, if a suitable functional group were present on the methoxymethyl side chain, an intramolecular reaction could lead to the formation of a new, larger ring system incorporating the nitrogen atom from the original azido group. An example of a related transformation is the intramolecular Schmidt reaction of an azidoalkyl aldehyde, which can lead to the formation of a lactam, effectively expanding the ring system. nih.gov The outcome of such reactions, whether leading to ring expansion or other products, is highly dependent on the length of the tether connecting the azide and the reacting functional group. nih.gov

Reactions Involving the Azido Group as a Leaving Group or Nucleophile

The azido group in this compound can also participate in reactions where it acts as a leaving group or as a nucleophile.

In reactions with phosphines, such as triphenylphosphine (B44618), aryl azides can undergo the Staudinger reaction. The initial step involves the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide. This is followed by the loss of dinitrogen to form an aza-ylide (iminophosphorane). In the case of 1-azido-2-(halogenomethyl)benzene, a related compound, the reaction with phosphines can lead to the formation of aminophosphonium-substituted indazoles, showcasing a complex reaction cascade where the azido group is ultimately transformed. nih.gov

The terminal nitrogen of the azido group also possesses nucleophilic character and can react with various electrophiles. For example, in the presence of a strong acid, the azide can be protonated, which can initiate subsequent rearrangements as seen in the Schmidt reaction. wikipedia.org Furthermore, the azido group can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. While the aromatic ring of this compound is generally not susceptible to direct nucleophilic attack under normal conditions, the azido group itself can act as a nucleophile in specific contexts, such as in the formation of biazides from benzylic halides. nih.gov

Nucleophilic Substitution Reactions at the Azide Nitrogen

The azide group in this compound is susceptible to attack by nucleophiles, a characteristic reaction of organic azides. While direct nucleophilic substitution on the benzene ring is challenging, reactions at the azide group itself are more common.

A notable example involves the reaction of related ortho-azido-substituted benzyl (B1604629) derivatives with phosphines. For instance, the reaction between a 1-azido-(2-halogenomethyl)benzene and a phosphine can lead to different outcomes depending on the specific reactants and conditions. nih.gov Typically, phosphines attack the terminal nitrogen atom of the azide to form a phosphazide (B1677712) intermediate (an iminophosphorane). This intermediate can then undergo further intramolecular reactions. In the case of this compound, reaction with a phosphine like triphenylphosphine would be expected to initially form the corresponding iminophosphorane. Depending on the reaction conditions, this intermediate could potentially cyclize, though the stability of the methoxymethyl group would influence the final product.

The general mechanism for nucleophilic aromatic substitution often involves the formation of a Meisenheimer complex, a resonance-stabilized carbanion intermediate. youtube.comnih.gov However, for reactions at the azide group, the initial step is the nucleophilic attack on the terminal nitrogen.

Reductions of Azides to Amines

The reduction of the azide group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction provides a reliable route to synthesize 2-(methoxymethyl)aniline (B3022783) from this compound. Several established methods can achieve this transformation with high efficiency.

Commonly employed reducing agents and conditions include:

Catalytic Hydrogenation: This method involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is generally a clean and high-yielding reaction.

Staudinger Reaction: This two-step process involves the reaction of the azide with a phosphine (e.g., triphenylphosphine) to form a phosphazide intermediate, which is then hydrolyzed with water to yield the amine and the corresponding phosphine oxide.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce aryl azides to amines.

The choice of method depends on the presence of other functional groups in the molecule. For this compound, the methoxymethyl ether is generally stable under the conditions of catalytic hydrogenation and the Staudinger reaction.

Reduction Method Reagents Typical Product Notes
Catalytic HydrogenationH₂, Pd/C2-(methoxymethyl)anilineClean, high yield
Staudinger Reaction1. PPh₃ 2. H₂O2-(methoxymethyl)anilineMild conditions, tolerant of many functional groups
Metal Hydride ReductionLiAlH₄2-(methoxymethyl)anilinePotent reducing agent, may affect other groups

Reactions Involving the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound functions as a protecting group for the corresponding hydroxymethyl functionality. Its reactivity is primarily centered on its cleavage under acidic conditions.

Acid-Catalyzed Cleavage and Deprotection Strategies

The methoxymethyl ether is known to be labile under acidic conditions, which allows for its removal to unmask the parent alcohol. wikipedia.org This deprotection is a crucial step in synthetic sequences where the hydroxymethyl group needs to be revealed at a later stage. The cleavage of the MOM group from this compound can be accomplished using a variety of acidic catalysts. wikipedia.org

Both Brønsted and Lewis acids are effective for this transformation. wikipedia.org Common methods include treatment with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent such as methanol (B129727) or water. nih.govresearchgate.net Alternatively, Lewis acids such as zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol can achieve rapid and selective deprotection. researchgate.net Solid acid catalysts, like Wells-Dawson heteropolyacids, have also been employed, offering advantages in terms of catalyst recovery and reuse. nih.govresearchgate.net The development of mild deprotection methods, for example using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in combination with 2,2′-bipyridyl, allows for high chemoselectivity. rsc.org

Catalytic Systems for MOM Deprotection

Catalyst SystemSolventKey AdvantagesReference
Hydrochloric Acid (HCl)Methanol/WaterReadily available, classical method nih.gov
Wells-Dawson HeteropolyacidMethanolHigh yields, reusable catalyst nih.govresearchgate.net
ZnBr₂ / n-PrSHDichloromethaneRapid reaction, high selectivity researchgate.net
TMSOTf / 2,2′-bipyridyl-Mild, highly chemoselective rsc.org

Transformations to Hydroxymethyl Derivatives

The primary transformation involving the methoxymethyl group is its conversion back to a hydroxymethyl group. The acid-catalyzed deprotection of this compound directly yields (2-azidophenyl)methanol. This product retains the azide functionality, which can then be used in subsequent reactions, such as cycloadditions or reductions. The deprotection essentially reverses the protection step, liberating the alcohol for further synthetic manipulation. wikipedia.org

Reactivity as a Protecting Group during Azide Transformations

The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its stability under a range of reaction conditions, including those that are basic, nucleophilic, and reductive. wikipedia.org In the context of this compound, the MOM group effectively masks the reactive hydroxymethyl functionality while transformations are carried out on the azide group.

For example, the MOM group is stable under the conditions required for the reduction of the azide to an amine using catalytic hydrogenation or the Staudinger reaction. It is also generally inert to the conditions of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". nih.gov This stability allows for the selective modification of the azide portion of the molecule without affecting the protected alcohol. The MOM group can then be selectively removed under acidic conditions, as described previously, providing a strategic advantage in multistep synthesis. researchgate.netrsc.org

Applications of 1 Azido 2 Methoxymethyl Benzene in Complex Chemical Synthesis

Role as a Precursor for Advanced Organic Building Blocks

Beyond direct incorporation into heterocyclic rings, 1-Azido-2-(methoxymethyl)benzene (B6270671) serves as a versatile precursor for a range of functionalized organic molecules.

Preparation of Functionalized Amines and Imines

The most direct transformation of this compound is the reduction of its azide (B81097) group to a primary amine, forming 2-(methoxymethyl)aniline (B3022783). nih.govscbt.com This conversion is typically achieved with high efficiency using various reducing agents, such as hydrogen sulfide or catalytic hydrogenation. The resulting aniline (B41778) is a stable and valuable building block in its own right.

Furthermore, this primary amine can readily undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is a fundamental transformation in organic chemistry, providing access to a wide array of C=N bond-containing structures that are themselves important intermediates in synthesis.

Incorporation into Macrocyclic Systems

The bifunctional nature of this compound makes it an attractive component for the synthesis of macrocycles. The benzene (B151609) ring provides a rigid scaffold, while the azide group serves as a chemical handle for cyclization or for linking to other molecular fragments.

A particularly powerful method for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." By reacting the azide group of this compound with a molecule containing an alkyne, a stable triazole ring is formed, covalently linking the two components. This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for the final ring-closing step in the synthesis of complex macrocyclic architectures.

Use in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.govillinois.edu The azide functionality of this compound allows it to participate in specific MCRs, most notably the Ugi-azide reaction. mdpi.com

In this four-component reaction, an azide, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid converge to produce a 1,5-disubstituted tetrazole derivative. mdpi.comorganic-chemistry.org By employing this compound as the azide component, chemists can rapidly generate complex, drug-like molecules containing both a tetrazole ring and the substituted benzene moiety in a single, efficient step.

Chemical Modifications of Biomolecules and Materials (Conceptual, non-biological application data)

Conceptually, the azide group of this compound provides a powerful tool for the surface modification of materials. The principles of click chemistry can be applied to covalently attach the molecule to the surface of a polymer or other material. nyu.edu

For instance, a polymer surface functionalized with alkyne groups can be readily modified by treatment with this compound in the presence of a copper(I) catalyst. researchgate.netmdpi.com This process would graft the 2-(methoxymethyl)phenyl groups onto the material's surface, altering its physicochemical properties such as hydrophobicity, surface energy, and refractive index. This method offers a robust and modular approach to creating tailored material surfaces without harsh reaction conditions. nih.govacs.org

Potential as a Synthetic Handle for Conjugation (e.g., through Click Chemistry)

The azide functional group is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for the conjugation of diverse molecular fragments.

The general scheme for the CuAAC reaction involving this compound is as follows:

Scheme 1: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound with a generic alkyne.

While specific research detailing the click chemistry applications of this compound is not extensively documented in publicly available literature, the reactivity of the azide group is well-established. For instance, related azido-aromatic compounds are routinely employed in bioconjugation, where they are used to label proteins, nucleic acids, and other biomolecules that have been functionalized with an alkyne group. This allows for the attachment of probes, imaging agents, or drug molecules.

Derivatization for Material Science Applications (e.g., Polymer Chemistry)

The unique properties of the azide group also make this compound an attractive building block for material science, particularly in polymer chemistry. Organic azides are known for their ability to serve as cross-linking agents and as precursors to energetic materials.

Upon thermal or photochemical stimulation, the azide group can decompose to release nitrogen gas (N₂) and a highly reactive nitrene intermediate. This decomposition is an exothermic process, releasing significant energy. This property is harnessed in the field of energetic materials, where azido-functionalized compounds can be incorporated into polymers to create high-energy density materials. These materials find applications in propellants and explosives, where the rapid release of gas and energy is desired. The incorporation of this compound into a polymer backbone would introduce these energetic properties.

Furthermore, the nitrene generated from the decomposition of the azide can undergo a variety of reactions, including insertion into C-H bonds and addition to double bonds. This reactivity can be exploited to cross-link polymer chains. By incorporating this compound into a polymer and then triggering the decomposition of the azide, covalent bonds can be formed between adjacent polymer strands. This cross-linking process can dramatically alter the mechanical properties of the material, leading to increased strength, thermal stability, and solvent resistance.

The methoxymethyl group on the benzene ring also offers a handle for further derivatization. For example, the ether linkage can be cleaved to reveal a hydroxymethyl group, which can then be used for further chemical modifications, such as esterification or etherification, to tune the properties of the resulting polymer.

Theoretical and Mechanistic Investigations of 1 Azido 2 Methoxymethyl Benzene Reactions

Computational Chemistry Studies

Computational chemistry provides deep insights into the behavior of molecules and the dynamics of their reactions. For 1-Azido-2-(methoxymethyl)benzene (B6270671), these studies are crucial for predicting reactivity and understanding complex transformations that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. It is frequently employed to map out the potential energy surfaces of reactions involving aryl azides, providing detailed information about the feasibility of different reaction pathways.

Researchers utilize DFT calculations to model key reactions of this compound, such as its thermal decomposition to form a nitrene intermediate, its participation in [3+2] cycloaddition reactions, and subsequent intramolecular rearrangements. Methods like B3LYP with a basis set such as 6-31G(d) are commonly used to optimize the geometries of reactants, products, and transition states. These calculations can predict whether a reaction will proceed and which products are most likely to form. For instance, the decomposition pathway is critical, as the resulting nitrene is a highly reactive intermediate that can lead to a variety of products. DFT helps to determine the energy barrier for the initial loss of N₂, a crucial step in many reactions of azides.

The table below illustrates hypothetical reaction energies for key pathways of this compound, as would be determined by DFT calculations.

Reaction PathwayReactantsProductsCalculated ΔE (kcal/mol)
Nitrene Formation This compound2-(methoxymethyl)phenylnitrene + N₂+38
[3+2] Cycloaddition This compound + Dimethyl AcetylenedicarboxylateTriazole derivative-45
Intramolecular C-H Insertion 2-(methoxymethyl)phenylnitreneDihydro-1H-pyrrolo[1,2-a]indol-3(2H)-one derivative-30
Ring Expansion 2-(methoxymethyl)phenylnitreneMethoxy-substituted dehydroazepine-15

Note: Data is illustrative and based on typical values for similar reactions.

Identifying the transition state (TS) is fundamental to understanding a reaction's kinetics. A transition state is the highest point on the minimum energy path between reactants and products. Computational methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms are used to locate these critical points on the potential energy surface.

Once a transition state structure is found, frequency calculations are performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy (Ea), a key determinant of the reaction rate.

The following table provides a hypothetical energy profile for the [3+2] cycloaddition of this compound with a generic alkyne.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + Alkyne0.0
Transition State (TS) Concerted formation of two C-N bonds+15.5
Product 1,2,3-Triazole derivative-45.0

Note: Data is illustrative and based on typical values for azide-alkyne cycloadditions.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to explain and predict the outcomes of pericyclic reactions, including the cycloadditions of this compound. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

In a 1,3-dipolar cycloaddition, the azide (B81097) acts as the 1,3-dipole. The reaction can be controlled by either the interaction of the azide's HOMO with the dipolarophile's LUMO or the azide's LUMO with the dipolarophile's HOMO. The smaller the energy gap between the interacting orbitals, the stronger the interaction and the faster the reaction. The coefficients of the atomic orbitals in the HOMO and LUMO can also be used to predict the regioselectivity of the reaction. For this compound, the substituents on the benzene (B151609) ring will

Spectroscopic Techniques for Mechanistic Interrogation

Understanding the complex reaction manifolds of aryl azides requires the detection and characterization of transient intermediates. Spectroscopic methods are indispensable tools for this purpose, providing direct evidence for proposed mechanisms and reactive species.

In-situ (or real-time) monitoring of chemical reactions provides invaluable kinetic and mechanistic data. For the decomposition of this compound, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for identifying intermediates and final products.

In-situ IR Spectroscopy: Infrared spectroscopy is particularly well-suited for identifying functional groups that have strong, characteristic absorption bands. In the study of azide decomposition, IR can track the disappearance of the starting material and the appearance of intermediates and products.

Aryl Azide: The azide group has a strong and sharp asymmetric stretching vibration (νN≡N) typically found in the 2100-2130 cm⁻¹ region, making it easy to monitor its consumption nih.gov.

Ketenimine Intermediate: The ring-expanded intermediate, a 1-azacyclohepta-1,2,4,6-tetraene, possesses a characteristic ketenimine functional group. This group gives rise to a strong, distinctive absorption band in the 1880-1910 cm⁻¹ range. Its detection by low-temperature IR spectroscopy provides direct evidence for the ring-expansion pathway nih.gov.

Nitrene Intermediate: Direct detection of the phenylnitrene intermediate by conventional in-situ IR is challenging due to its short lifetime. However, using matrix isolation techniques at cryogenic temperatures, the IR spectrum of triplet phenylnitrene has been successfully characterized nih.govacs.orgnycu.edu.tw.

In-situ NMR Spectroscopy: NMR spectroscopy provides detailed structural information about all species in solution, allowing for unambiguous identification of products and, in some cases, longer-lived intermediates. By acquiring spectra at regular intervals during the reaction, one can monitor the decrease in reactant signals and the increase in product signals, enabling the determination of reaction kinetics and product ratios.

Low-Temperature NMR: By conducting the photolysis of an aryl azide at very low temperatures, it is possible to observe intermediates that are unstable at room temperature. For example, the ring-expanded ketenimine formed from phenyl azide has been successfully characterized by ¹H and ¹³C NMR at low temperatures nih.gov.

Product Identification: The stable cyclized products from the reaction of this compound, such as 1,3-dihydro-2,1-benzoxazole or 3,4-dihydro-2H-1,2-benzoxazine, would each have unique and predictable ¹H and ¹³C NMR spectra. Monitoring the reaction mixture over time by ¹H NMR would allow for the quantification of the different products formed, thus revealing the selectivity of the intramolecular C-H insertion reactions rsc.orgnih.gov.

The following table summarizes the key spectroscopic features useful for identifying species involved in the decomposition of a substituted phenyl azide.

SpeciesSpectroscopic TechniqueCharacteristic Signal
Aryl Azide (Starting Material)IR SpectroscopyStrong ν(N≡N) absorption at ~2114 cm⁻¹
Ketenimine (Ring-Expansion Intermediate)IR SpectroscopyStrong ν(C=C=N) absorption at ~1886 cm⁻¹
Ketenimine (Ring-Expansion Intermediate)¹³C NMR SpectroscopyCharacteristic ketenimine carbon signal (low-temperature)
Cyclized Products (e.g., Benzoxazoles)¹H & ¹³C NMR SpectroscopyUnique chemical shifts and coupling patterns for the stable heterocyclic structure

By combining theoretical calculations with these powerful in-situ spectroscopic methods, a comprehensive picture of the reaction mechanism, intermediate structures, and the factors controlling selectivity in the reactions of this compound can be developed.

Derivatives and Analogues of 1 Azido 2 Methoxymethyl Benzene in Research

Exploration of Positional Isomers and Their Reactivity Profiles (e.g., 1-Azido-3-(methoxymethyl)benzene)

The relative positioning of the azide (B81097) and methoxymethyl groups on the benzene (B151609) ring significantly influences the reactivity of the molecule. While 1-azido-2-(methoxymethyl)benzene (B6270671) has the two substituents in an ortho relationship, its isomers, 1-azido-3-(methoxymethyl)benzene (B1464416) (meta) and 1-azido-4-(methoxymethyl)benzene (para), exhibit distinct reactivity profiles due to differences in electronic and steric effects.

In the ortho isomer, the proximity of the methoxymethyl group to the azide can sterically hinder the approach of reagents to the azide. Conversely, electronic interactions, such as inductive or resonance effects, are most pronounced. For the meta isomer, 1-azido-3-(methoxymethyl)benzene, the direct steric hindrance between the two groups is minimized. However, the electronic influence of the methoxymethyl group on the azide is altered. Research on analogous systems, such as substituted phenyl azides, indicates that the position of a substituent governs the stability and reaction pathways of the azide. For instance, the thermal decomposition of positional isomers can lead to different products or reaction rates.

Studies on related heteroaromatic azides, like azidothiophenes, have shown that the reactivity of an azide group at the 2-position versus the 3-position is markedly different. researchgate.net The 2-azido isomers are often less stable and can undergo ring cleavage, whereas the 3-azido isomers tend to undergo more conventional thermal dissociation to form nitrenes. researchgate.net This suggests that the electronic interplay between the substituent and the azide is critical. In the case of methoxymethyl-substituted azidobenzenes, the position would similarly dictate the outcome of reactions such as cycloadditions, Staudinger reactions, and thermal nitrene generation.

Analogues with Different Alkoxy Substituents (e.g., Ethoxymethyl, Butoxymethyl)

Replacing the methoxymethyl group with other alkoxy substituents, such as ethoxymethyl or butoxymethyl, primarily modifies the steric environment around the azide functionality. While the electronic influence of these slightly larger alkoxy groups is similar to the methoxy (B1213986) group, the increased bulk can have a significant impact on reaction kinetics and selectivity.

For example, in reactions where a bulky reagent needs to approach the azide group, such as in certain 1,3-dipolar cycloadditions or coordination to a metal center, a larger alkoxy group like butoxymethyl would present greater steric hindrance than a methoxymethyl group. This could lead to slower reaction rates or favor the formation of one regioisomer over another. The synthesis of analogues like 1-azido-2-ethoxybenzene (B1649956) has been documented, providing the building blocks for such comparative studies. bldpharm.com

The flexibility of the larger alkyl chains in ethoxy- and butoxymethyl groups might also allow for intramolecular interactions or specific conformations that could influence reactivity in ways not observed with the more compact methoxymethyl group.

Analogues with Modified Azide Moieties (e.g., Alkyl Azides vs. Aryl Azides)

The reactivity of an azide is fundamentally determined by the group it is attached to. This compound is an aryl azide, and its chemistry is distinct from that of alkyl azides.

Aryl Azides , such as the title compound, have the azide group directly attached to the benzene ring. This allows for resonance interaction between the azide and the aromatic π-system, which makes the azide less nucleophilic. nih.gov Aryl azides are well-known precursors for nitrenes through thermal or photochemical extrusion of nitrogen gas. nih.govwikipedia.org These highly reactive nitrene intermediates can then undergo a variety of reactions, including C-H insertion and cycloaddition.

Alkyl Azides , in contrast, have the azide group attached to a saturated carbon atom. Simple aliphatic azides can act as weak electrophiles or nucleophiles. nih.gov A key difference lies in their stability and reaction pathways. For instance, benzylic azides, where the azide is attached to a carbon adjacent to a benzene ring (e.g., benzyl (B1604629) azide), exhibit enhanced reactivity due to the weaker C-H bonds at the benzylic position. nih.govresearchgate.net

The diverse reactivity of azides is exploited in numerous named reactions. nih.gov The Huisgen cycloaddition, a reaction between an azide and an alkyne to form a triazole, is a cornerstone of "click chemistry" and is applicable to both alkyl and aryl azides. wikipedia.org The Staudinger reaction, which reduces azides to amines using phosphines, is another versatile transformation for both classes of azides. wikipedia.org However, the Curtius rearrangement is specific to acyl azides, which rearrange to isocyanates upon heating. nih.govwikipedia.org

The choice between an aryl azide and an alkyl azide in a synthetic strategy therefore depends on the desired reactivity and the target molecule.

Derivatives with Additional Substituents on the Benzene Ring

Introducing further substituents onto the benzene ring of this compound provides another layer of control over the molecule's properties and reactivity. The electronic nature of these additional groups—whether electron-donating or electron-withdrawing—can profoundly affect the reactivity of both the aromatic ring and the azide functionality.

The introduction of a halogen atom, such as chlorine, onto the benzene ring creates a halogenated analogue. Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. Their net effect is typically deactivation of the benzene ring towards electrophilic substitution.

The synthesis of related chlorinated nitroaromatics, such as 4-nitro-2-methoxymethyl-chlorobenzene, has been described, where a chloro group is present on the ring. google.comgoogle.com In an azido (B1232118) analogue, the presence of a chlorine atom would influence the electron density of the ring and the azide group. This can affect the rates and regioselectivity of reactions like nitrene insertion or cycloaddition. Furthermore, the halogen itself can serve as a reactive handle for subsequent cross-coupling reactions, allowing for further functionalization of the molecule. Studies on halogenated triazole nucleosides have shown that the reactivity of different halogens can be graduated, allowing for selective chemical modifications. researchgate.net

The nitro group (–NO₂) is a very strong electron-withdrawing group, both through induction and resonance. The presence of a nitro group on the benzene ring of this compound would have several significant consequences.

Firstly, it would strongly deactivate the ring towards electrophilic aromatic substitution. Conversely, it would activate the ring for nucleophilic aromatic substitution, particularly if the nitro group is positioned ortho or para to a leaving group. The synthesis of related compounds like 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene demonstrates the introduction of a nitro group onto a similar scaffold. google.comgoogle.com

Secondly, the electron-withdrawing nature of the nitro group would influence the electronic properties of the azide. This could affect its stability and its reactivity in cycloaddition reactions. The combination of an azide and a nitro group on the same aromatic ring can lead to highly energetic materials. Research into nitroazoles and azidonitroazoles highlights the unique chemistry of molecules containing both of these functional groups. whiterose.ac.uk

The trifluoromethyl (–CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its inclusion on the benzene ring significantly lowers the electron density of the ring and impacts the reactivity of other functional groups.

Analogues such as 1-azido-2-(trifluoromethyl)benzene, 1-azido-3-(trifluoromethyl)benzene, and 1-azido-4-(trifluoromethyl)benzene (B1279051) are commercially available or have been synthesized. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The strong inductive effect of the –CF₃ group deactivates the aromatic ring towards electrophilic attack even more so than a nitro group in some cases. It also enhances the thermal stability of the molecule in certain contexts.

The presence of the trifluoromethyl group can influence the regiochemical outcome of reactions. For example, in electrophilic substitutions on a trifluoromethyl-substituted ring, the incoming group is directed to the meta position. The synthesis of complex trifluoromethyl-substituted heterocycles often leverages the unique electronic properties imparted by the –CF₃ group. nih.govrsc.org

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of aryl azides, including 1-Azido-2-(methoxymethyl)benzene (B6270671), is an area of continuous improvement, with a strong focus on moving beyond traditional methods to safer, more efficient, and environmentally benign processes.

Future research will likely focus on:

Catalytic Azidation: Developing more efficient catalytic systems for the conversion of aryl halides or other precursors. For instance, rapid synthesis of aryl azides from aryl halides has been achieved using a copper(I) iodide/diamine catalyst system, which can be performed under very mild conditions researchgate.net. Further research could optimize similar copper-catalyzed methods for ortho-substituted substrates like 2-(methoxymethyl)phenyl halides, aiming for higher yields and lower catalyst loadings.

Deoxyazidation of Alcohols: Exploring direct conversion of the corresponding phenols or benzyl (B1604629) alcohols. A robust method for synthesizing alkyl azides from alcohols utilizes the synergistic interaction between Sulfur Fluoride Exchange (SuFEx) reagents, such as benzene-1,3-disulfonyl fluoride, and trimethylsilyl (B98337) azide (B81097) (TMSN3) nih.gov. Adapting this deoxyazidation strategy for phenolic precursors could provide a novel and highly efficient route to this compound.

Exploration of New Reactivity Modes and Transformations

The azide functional group is a versatile precursor for a variety of nitrogen-containing structures, primarily through the generation of highly reactive nitrene intermediates. The ortho-methoxymethyl substituent in this compound provides an opportunity to explore unique reactivity and direct reaction outcomes.

Key areas for future exploration include:

Intramolecular C-H Amination: A primary goal would be to investigate the thermal or photochemical decomposition of this compound to form the corresponding nitrene. This reactive intermediate could undergo an intramolecular C-H insertion reaction with the adjacent methoxymethyl group, potentially leading to the formation of novel heterocyclic ring systems.

Controlled Intermolecular Reactions: The study of aryl azide transformations on solid surfaces has revealed that nitrenoid intermediates can undergo various reactions, including dimerization and insertion into C-H bonds of adjacent molecules uochb.cz. Future work could explore the surface chemistry of this compound to construct novel 2D molecular architectures through controlled covalent bond formation uochb.cz.

Phosphine-Mediated Reactions: The reaction of 1-azido-(2-halogenomethyl)benzenes with phosphines can yield different products, such as iminophosphoranes or aminophosphonium-substituted indazoles, depending on the specific reactants and solvent nih.gov. A systematic study of the reaction of this compound with various phosphines could reveal new tunable transformations and provide access to novel organophosphorus compounds.

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for building molecular complexity in a single step. Azides are valuable components in these reactions, and the structure of this compound makes it a promising candidate for such applications.

Future research directions include:

Intramolecular Cascade Sequences: Designing cascade reactions that leverage both the azide and the methoxymethyl group. For example, the Banert cascade involves the rearrangement of propargylic azides to form triazoles nih.gov. One could envision a scenario where an external reagent reacts with the azide, initiating a sequence where the ortho-substituent participates in a subsequent cyclization, leading to complex heterocyclic scaffolds.

Azide-Alkyne Cycloadditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry used to form 1,2,3-triazoles uochb.cz. Future work will involve reacting this compound with a diverse range of alkynes to generate a library of novel triazole compounds. The ortho-methoxymethyl group could influence the electronic properties and conformation of the resulting triazoles, potentially impacting their application as ligands or bioactive molecules.

Ugi-Azide and other MCRs: Utilizing this compound in MCRs like the Ugi-azide reaction to create highly substituted tetrazoles beilstein-journals.org. Tetrazoles are important in medicinal chemistry, and this approach allows for the rapid generation of diverse molecular scaffolds from simple starting materials beilstein-journals.org. The steric and electronic influence of the methoxymethyl group could be studied to understand its effect on the reaction's efficiency and outcome.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is an increasingly indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Applying these methods to this compound can accelerate its development and application.

Prospective computational studies would focus on:

Mechanism Elucidation: Using density functional theory (DFT) and other first-principle calculations to model the transformation of this compound uochb.cz. This can help elucidate the structures of transient intermediates, such as nitrenes or triazafulvenes, and calculate the activation barriers for competing reaction pathways (e.g., intramolecular C-H insertion vs. intermolecular dimerization) uochb.cznih.gov.

Predicting Reaction Outcomes: Developing predictive models for its role in cascade or multicomponent reactions. By simulating the interaction of the azide with various reactants under different catalytic conditions, it may be possible to predict which reaction pathways are most favorable, thus guiding experimental design and saving significant laboratory time.

Virtual Screening: Modeling the properties of potential products derived from this compound. For instance, if used to generate a virtual library of triazole or tetrazole derivatives, computational tools could predict their binding affinity to biological targets like proteins or enzymes, identifying promising candidates for future synthesis and testing nih.gov.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of organic azides can be hazardous due to their potential instability. Flow chemistry and automated synthesis offer powerful solutions to mitigate these risks while improving reproducibility and scalability.

The integration of these technologies represents a significant future direction:

Safe, On-Demand Synthesis: Utilizing continuous-flow reactors for the synthesis of this compound. Flow chemistry minimizes the accumulation of hazardous intermediates by maintaining a small reaction volume at any given time and eliminates headspace, which can prevent the formation of explosive compounds like hydrazoic acid researchgate.netcam.ac.uk. This allows for the safe generation of the azide for immediate use in subsequent reactions cam.ac.uk.

Automated Multi-step Synthesis: Employing fully automated platforms for the production and purification of aryl azides. Systems using pre-packed capsules containing all necessary reagents can convert primary amines to organic azides with minimal user intervention, ensuring high reproducibility and safety acs.orgsynplechem.comnih.gov. Such a system could be developed for the synthesis of this compound from 2-(methoxymethyl)aniline (B3022783).

Telescoped Reactions: Coupling the flow synthesis of this compound directly with subsequent transformations, such as CuAAC or other cycloadditions, in a continuous, multi-step process cam.ac.ukmdpi.com. This "telescoped" approach avoids the isolation of the potentially unstable azide intermediate, streamlining the entire synthetic sequence from simple precursors to complex final products mdpi.com.

Table 1: Advantages of Flow Chemistry for the Synthesis of this compound

Feature Benefit Reference
Enhanced Safety Small reactor volumes and absence of headspace minimize risks associated with potentially explosive azides and hydrazoic acid. researchgate.netcam.ac.uk
Precise Control Superior control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yield. uc.pt
Improved Efficiency Continuous processing allows for rapid reaction optimization and easy scalability without re-developing the process. uc.ptresearchgate.net
Automation Integration with automated platforms enables reproducible, high-throughput synthesis and purification with minimal manual handling. acs.orgnih.gov
Telescoped Synthesis Allows for the direct coupling of multiple reaction steps without intermediate isolation, improving overall process efficiency. cam.ac.ukmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.